Phenol, 4-(2-bromoethenyl)- Phenol, 4-(2-bromoethenyl)-
Brand Name: Vulcanchem
CAS No.: 606488-96-4
VCID: VC18882486
InChI: InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H
SMILES:
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol

Phenol, 4-(2-bromoethenyl)-

CAS No.: 606488-96-4

Cat. No.: VC18882486

Molecular Formula: C8H7BrO

Molecular Weight: 199.04 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-(2-bromoethenyl)- - 606488-96-4

Specification

CAS No. 606488-96-4
Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
IUPAC Name 4-(2-bromoethenyl)phenol
Standard InChI InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H
Standard InChI Key BEBYUMZXLGWXSW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=CBr)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(2-Bromoethyl)phenol possesses the molecular formula C8H9BrO\text{C}_8\text{H}_9\text{BrO} and a molecular weight of 201.061 g/mol . The compound features a phenol group (-OH) at the para position relative to a bromoethyl (-CH2_2CH2_2Br) substituent. This arrangement confers both polar (hydroxyl) and hydrophobic (bromoethyl) regions, influencing its solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H9BrO\text{C}_8\text{H}_9\text{BrO}
Molecular Weight201.061 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point276.5 ± 15.0 °C at 760 mmHg
Melting Point88–92 °C (lit.)
Flash Point121.1 ± 20.4 °C

The bromoethyl side chain enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks—a critical feature for its utility in synthetic chemistry .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 276.5 \pm 15.0 \, ^\circ\text{C}, indicative of moderate volatility under standard atmospheric conditions . Its melting point range (88–92 °C) suggests crystalline solid-state behavior at room temperature, with phase transitions sensitive to impurities.

Solubility and Partitioning

With a density of 1.5g/cm31.5 \, \text{g/cm}^3, 4-(2-bromoethyl)phenol is denser than water, implying limited aqueous solubility. The logP value (estimated via computational methods) likely exceeds 2.5, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This hydrophobicity enhances membrane permeability in biological systems but complicates aqueous-phase reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

4-(2-Bromoethyl)phenol is typically synthesized via bromination of 4-vinylphenol. The reaction employs hydrobromic acid (HBr) or N\text{N}-bromosuccinimide (NBS) in a radical-initiated process:

4-Vinylphenol+HBrradical initiator4-(2-Bromoethyl)phenol\text{4-Vinylphenol} + \text{HBr} \xrightarrow{\text{radical initiator}} \text{4-(2-Bromoethyl)phenol}

Key parameters include:

  • Solvent: Acetic acid or tetrahydrofuran (THF)

  • Temperature: 60–80 °C

  • Catalyst: Azobisisobutyronitrile (AIBN) for radical initiation .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance yield and purity. Advanced purification techniques, such as fractional distillation or recrystallization, isolate the product from di-brominated byproducts .

Reactivity and Functionalization

Nucleophilic Substitution

The bromoethyl group undergoes SN2\text{S}_\text{N}2 reactions with nucleophiles (e.g., amines, thiols), forming ethers or thioethers:

4-(2-Bromoethyl)phenol+NH34-(2-Aminoethyl)phenol+HBr\text{4-(2-Bromoethyl)phenol} + \text{NH}_3 \rightarrow \text{4-(2-Aminoethyl)phenol} + \text{HBr}

This reactivity underpins its use in synthesizing drug candidates and polymer precursors .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding access to biaryl structures for materials science applications .

Comparative Analysis with Analogous Bromophenols

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaBoiling Point (°C)Key Applications
4-(2-Bromoethyl)phenolC8H9BrO\text{C}_8\text{H}_9\text{BrO}276.5Organic synthesis
2-Bromo-4-methylphenol C7H7BrO\text{C}_7\text{H}_7\text{BrO}Not reportedAntimicrobial agents
4-(Bromomethyl)phenolC7H7BrO\text{C}_7\text{H}_7\text{BrO}276.5Drug delivery systems

The extended ethyl chain in 4-(2-bromoethyl)phenol increases steric bulk compared to 4-(bromomethyl)phenol, altering reaction kinetics and substrate selectivity .

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